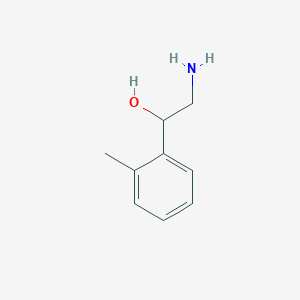

2-Amino-1-(2-methylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related amino alcohols typically involves multi-step reactions, starting from readily available carbonyl compounds. For example, a study detailed the synthesis of 2-(4-aminophenyl) ethanol from β-phenylethanol, involving esterification, nitrification, hydrolysis, and reduction, achieving a total yield of 66.4% and high purity (Zhang Wei-xing, 2013). Another approach involves Cr/photoredox dual catalytic systems for the synthesis of protected 1,2-amino alcohols from α-silyl amines and carbonyl compounds (J. L. Schwarz et al., 2020).

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of related compounds, revealing intricate details such as intermolecular hydrogen bonding patterns and the spatial arrangement of functional groups. For instance, the molecular structure of a similar compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was elucidated, showing the formation of an intermolecular hydrogen bond O-H … N (M. Percino et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 2-amino-1-(2-methylphenyl)ethanol includes its involvement in condensation reactions, which are crucial for the synthesis of heterocyclic compounds. The Knoevenagel condensation reaction has been employed to obtain derivatives from similar structures (M. Percino et al., 2015).

Scientific Research Applications

Receptor Differentiation

Research by Lands, Ludueña, and Buzzo (1967) explored how structural modification of sympathomimetic amines, similar to 2-Amino-1-(2-methylphenyl)ethanol, can differentiate between β-1 and β-2 receptor types in various tissues. This differentiation is crucial for understanding drug targeting and receptor-specific actions in pharmacology (Lands, Ludueña, & Buzzo, 1967).

Synthesis and Cyclization in Heterocyclic Compounds

Kametani et al. (1970) conducted studies on synthesizing and cyclizing derivatives of phenylephrine, related to this compound, for creating heterocyclic compounds. These processes are fundamental in developing novel chemical entities for various applications, including medicinal chemistry (Kametani et al., 1970).

Development of Protective Groups in Peptide Synthesis

Verhart and Tesser (2010) explored the modification of alcohols, like this compound, to create amino-protective groups in peptide synthesis. These groups are essential for protecting amino acids during the synthesis of peptides, a critical process in biochemistry and drug development (Verhart & Tesser, 2010).

Key Intermediate in Cardiovascular Drug Synthesis

Zhang Wei-xing (2013) investigated the synthesis of 2-(4-aminophenyl) ethanol, closely related to this compound, as a key intermediate in producing cardiovascular drugs. This study highlights the significance of such compounds in developing treatments for heart-related conditions (Zhang Wei-xing, 2013).

Beta-Adrenergic Blocking Properties

Large and Smith (1980) synthesized derivatives of 1-phenyl-2-aminoethanols, akin to this compound, and assessed their beta-adrenergic blocking properties. This research contributes to understanding how structural variations in these compounds can influence their pharmacological activity, especially in cardiovascular medicine (Large & Smith, 1980).

Mechanism of Action

Target of Action

It is known that ethanolamines, a group of amino alcohols that includes 2-amino-1-(2-methylphenyl)ethanol, are components in the formation of cellular membranes and are thus molecular building blocks for life .

Mode of Action

It is known that ethanolamines, including this compound, contain both a primary amine and a primary alcohol . These functional groups can participate in a variety of chemical reactions, such as nucleophilic substitution and oxidation .

Biochemical Pathways

Ethanolamines are known to be the second-most-abundant head group for phospholipids, substances found in biological membranes (particularly those of prokaryotes); eg, phosphatidylethanolamine . This suggests that this compound may play a role in the formation and function of cellular membranes.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It can be inferred from the properties of ethanolamine, a similar compound, that 2-Amino-1-(2-methylphenyl)ethanol may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other ethanolamine derivatives .

Molecular Mechanism

Based on its structural similarity to ethanolamine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it may be involved in similar metabolic pathways as ethanolamine, which is a component in the formation of cellular membranes and is a molecular building block for life .

Transport and Distribution

Based on its structural similarity to ethanolamine, it may interact with various transporters or binding proteins .

properties

IUPAC Name |

2-amino-1-(2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDCJURGLKNBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,9-tetracyclo[3.3.1.02,4.06,8]nonane], 2-methyl-, (1-alpha-,2-alpha-,4-alpha-,5-](/img/no-structure.png)